[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine
Overview
Description
[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine is a useful research compound. Its molecular formula is C13H18F2N2 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurochemical Effects and Neurotoxicity
Research into compounds structurally related to [1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine, such as MDMA, has provided insights into neurochemical effects and potential neurotoxicity. MDMA, a phenylisopropylamine derivative, exhibits both amphetamine-like and hallucinogenic properties, affecting serotonin (5-HT) release and demonstrating selective serotonergic neurotoxicity in laboratory animals. The neurochemical impact of these substances has been a subject of considerable study due to their ability to alter neurotransmitter systems, particularly the serotonergic system, which is crucial for mood regulation, cognition, and perception (McKenna & Peroutka, 1990).
Pharmacophoric Groups in Antipsychotic Agents
Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute essential pharmacophoric groups in antipsychotic drugs. These groups' contribution to the binding affinity and selectivity at D2-like receptors is significant. Such research underscores the importance of structural components in developing selective and potent therapeutic agents, indicating the broad applicability of this compound analogs in psychiatric medication (Sikazwe et al., 2009).
Dopamine D2 Receptor Ligands
The treatment of neuropsychiatric disorders often involves modulation of the dopaminergic system, particularly through dopamine D2 receptor (D2R) antagonists or partial agonists. Compounds with a structure incorporating features like a cyclic amine connected to an aromatic moiety have shown significant therapeutic potential. This aligns with the exploration of compounds structurally similar to this compound for their roles in treating conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. Such studies highlight the ongoing need to understand the dopaminergic pathway's complexities and its modulation through pharmacologically active compounds (Jůza et al., 2022).
Role in Gastrointestinal Motility Disorders
Cisapride, a prokinetic agent chemically related to metoclopramide and structurally related to piperidinyl benzamides, offers insights into the use of compounds like this compound in enhancing gastrointestinal motility. Its action mechanism, thought to involve acetylcholine release in the myenteric plexus, demonstrates the potential of similar compounds in treating motility disorders, indicating a broader application scope beyond neurochemical effects (McCallum et al., 1988).
Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-5-11(6-13(15)7-12)9-17-3-1-10(8-16)2-4-17/h5-7,10H,1-4,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNRPBFFBZUMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211796 | |
Record name | 1-[(3,5-Difluorophenyl)methyl]-4-piperidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867009-27-6 | |
Record name | 1-[(3,5-Difluorophenyl)methyl]-4-piperidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867009-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,5-Difluorophenyl)methyl]-4-piperidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.